Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate
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Overview
Description
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate is a chemical compound with the molecular formula C21H11Cl2NaO3. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a xanthene core substituted with chlorine atoms and a benzoate group, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate typically involves the reaction of 2,7-dichloroxanthene with benzoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescence allows it to bind to cellular components, enabling visualization and tracking. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
Comparison with Similar Compounds
Sodium fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with similar applications in fluorescence microscopy.
Eosin Y: A brominated xanthene dye used in histology and cell staining.
Uniqueness: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate stands out due to its specific substitution pattern, which
Properties
CAS No. |
71463-52-0 |
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Molecular Formula |
C20H11Cl2NaO3 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
sodium;2-(2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12Cl2O3.Na/c21-11-5-7-17-15(9-11)19(13-3-1-2-4-14(13)20(23)24)16-10-12(22)6-8-18(16)25-17;/h1-10,19H,(H,23,24);/q;+1/p-1 |
InChI Key |
QQZKCPSPVWKXQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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